Agnuside

Catalog No.
S517573
CAS No.
11027-63-7
M.F
C22H26O11
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agnuside

CAS Number

11027-63-7

Product Name

Agnuside

IUPAC Name

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2

InChI Key

GLACGTLACKLUJX-UHFFFAOYSA-N

SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Solubility

Soluble in DMSO.

Synonyms

Agnuside.

Canonical SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2COC(=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Agnuside is 466.14751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Agnuside is an iridoid glycoside, a type of organic compound found in several plants, most notably Vitex agnus-castus, commonly known as chasteberry []. Scientific research on Agnuside is ongoing, but it has shown potential effects in various biological processes. Here's a breakdown of some key areas of investigation:

Hormonal Effects

Agnuside is believed to interact with the dopamine system in the pituitary gland, potentially influencing the production of hormones like luteinizing hormone (LH) and progesterone []. This hormonal influence is of interest for its possible applications in managing symptoms related to female hormonal imbalances, such as those experienced during premenstrual syndrome (PMS) and menopause [].

However, research findings on Agnuside's effectiveness for these conditions are mixed. Some studies suggest it may alleviate PMS symptoms like breast tenderness, mood swings, and bloating [, ]. However, other studies haven't shown a significant effect []. More research is needed to definitively determine Agnuside's role in hormonal regulation and its potential for managing hormonal imbalance symptoms.

Agnuside is a naturally occurring iridoid glycoside primarily extracted from the fruit of the plant Vitex agnus-castus, commonly known as chaste tree. Its chemical structure is characterized by the presence of an iridoid moiety linked to a p-hydroxybenzoic acid, making it a unique compound among glycosides. The compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and proangiogenic properties .

Agnuside is being investigated for its potential anti-inflammatory and pro-angiogenic (promoting blood vessel growth) properties []. Studies suggest it may achieve these effects by:

  • Inhibiting the production of inflammatory molecules like COX-2 and IL-8 [].
  • Activating the VEGFR2 pathway, which plays a role in angiogenesis.

These mechanisms require further research to be fully understood [].

Information on the safety and hazards of isolated agnuside is limited. Because it is a natural product found in plants with a history of traditional use, it is generally considered to have low toxicity. However, more research is needed to determine its safety profile for therapeutic use [].

Please note:

  • The information provided is for scientific research purposes only and should not be interpreted as medical advice.
  • Agnuside is still under investigation, and more research is needed to confirm its efficacy and safety for therapeutic use.
Typical of glycosides. These include hydrolysis, where it can be broken down into its constituent sugars and aglycone under acidic or enzymatic conditions. Additionally, agnuside can participate in redox reactions due to its phenolic components, which can donate electrons or protons, contributing to its antioxidant activity . The compound is stable under normal conditions but may degrade under extreme pH or temperature environments.

Agnuside exhibits several notable biological activities:

  • Anti-inflammatory Effects: Studies have shown that agnuside can inhibit the activation of the NLRP3 inflammasome and reduce inflammatory markers such as interleukin-1 beta and interleukin-18 in various models of inflammation .
  • Proangiogenic Properties: Research indicates that agnuside stimulates angiogenesis, promoting the formation of new blood vessels, which is beneficial in wound healing and tissue regeneration .
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Agnuside can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting agnuside from the fruits of Vitex agnus-castus using solvents like ethanol or methanol. This process typically includes maceration followed by filtration and evaporation to yield concentrated extracts .
  • Chemical Synthesis: Although less common, synthetic routes have been developed to create agnuside through

Agnuside has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, agnuside is being explored as a potential therapeutic agent for conditions like osteoarthritis and other inflammatory diseases .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Nutraceuticals: Agnuside is used in dietary supplements for its purported health benefits related to hormonal balance and menstrual cycle regulation .

Interaction studies involving agnuside have highlighted its potential synergistic effects with other compounds:

  • With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Agnuside may enhance the anti-inflammatory effects of NSAIDs when used in combination, potentially allowing for lower dosages of these medications .
  • With Antioxidants: Studies suggest that combining agnuside with other antioxidants could provide enhanced protective effects against oxidative damage in cellular models .

Agnuside shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey ActivitiesUniqueness
AucubinIridoid GlycosideAnti-inflammatoryPrecursor of agnuside
LoganinIridoid GlycosideNeuroprotectiveExhibits neuroprotective effects
CatalpolIridoid GlycosideAntioxidantStronger antioxidant activity
VerbascosideIridoid GlycosideAnti-inflammatoryBroader range of biological activities

Agnuside's unique combination of anti-inflammatory and proangiogenic properties sets it apart from these similar compounds, making it particularly interesting for therapeutic applications in chronic inflammatory conditions and tissue repair.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

466.14751164 g/mol

Monoisotopic Mass

466.14751164 g/mol

Heavy Atom Count

33

Appearance

XXXX solid powder

Melting Point

146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JB24Q0OT9G

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11027-63-7

Wikipedia

Agnuside
Olmutini

Dates

Modify: 2023-08-15
1: Singh PP, Bhunia D, Verma YK, Sidiq T, Khajuria A, Guptha A, Pallavi MP, Vamshi SS, Qazi GN, Kumar HM. Synthesis of novel lipidated iridoid glycosides as vaccine adjuvants: 6-O-palmitoyl Agnuside elicit strong Th1 and Th2 response to ovalbumin in mice. Int Immunopharmacol. 2013 Nov;17(3):593-600. doi: 10.1016/j.intimp.2013.07.018. Epub 2013 Aug 14. PubMed PMID: 23954198.
2: Pandey A, Bani S, Satti NK, Gupta BD, Suri KA. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines. Inflamm Res. 2012 Apr;61(4):293-304. doi: 10.1007/s00011-011-0410-x. Epub 2012 Jan 8. PubMed PMID: 22228102.

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